Fmoc-asp-OH--15N Fmoc-asp-OH--15N
Brand Name: Vulcanchem
CAS No.: 287484-33-7
VCID: VC21542588
InChI: InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C19H17NO6
Molecular Weight: 355,35 g/mole

Fmoc-asp-OH--15N

CAS No.: 287484-33-7

Cat. No.: VC21542588

Molecular Formula: C19H17NO6

Molecular Weight: 355,35 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-asp-OH--15N - 287484-33-7

CAS No. 287484-33-7
Molecular Formula C19H17NO6
Molecular Weight 355,35 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid
Standard InChI InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1
Standard InChI Key KSDTXRUIZMTBNV-OICQNXLQSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O

Chemical Structure and Properties

Molecular Identity and Nomenclature

Fmoc-asp-OH--15N is formally named N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid. It is also known as L-Aspartic-15N acid, N-Fmoc derivative in some scientific literature. This compound features the standard Fmoc protecting group attached to the alpha-amino group of aspartic acid, with the nitrogen atom enriched with the stable 15N isotope. The distinctive feature of this compound is the isotopic labeling of the nitrogen atom, which makes it valuable for various analytical applications .

Physical and Chemical Properties

The physical and chemical properties of Fmoc-asp-OH--15N are summarized in the following table:

PropertyValue
CAS Number287484-33-7
Molecular FormulaC19H17NO6
Molecular Weight356.33 g/mol
Melting Point190°C (literature value)
Physical AppearanceWhite to off-white solid
SolubilitySoluble in DMF, DMSO, and chlorinated solvents
Storage Condition2-8°C (protect from light)
Water Hazard Class (WGK Germany)3 (severe hazard to waters)

The compound possesses two carboxylic acid groups, one on the alpha carbon and another on the side chain. The presence of the Fmoc group makes the molecule relatively hydrophobic, which affects its solubility profile and handling characteristics .

Structural Characteristics

The structure of Fmoc-asp-OH--15N features the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of aspartic acid. The nitrogen atom is isotopically enriched with 15N, which constitutes the primary difference between this compound and standard Fmoc-asp-OH. The SMILES notation for this compound is OC(=O)CC@HC(O)=O, which captures the stereochemistry and isotopic labeling of the molecule .

The InChI key for Fmoc-asp-OH--15N is KSDTXRUIZMTBNV-OICQNXLQSA-N, providing a unique identifier for this specific chemical entity within databases and literature .

Synthesis Methods

General Synthetic Approaches

The synthesis of Fmoc-asp-OH--15N typically involves several carefully controlled steps to ensure the incorporation of the 15N isotope at the desired position. The starting material is usually L-aspartic-15N acid, which already contains the isotopically labeled nitrogen. The synthetic strategy focuses on protecting the amino group with the Fmoc group while maintaining the integrity of the carboxylic acid functionalities.

One common approach involves the reaction of L-aspartic-15N acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction must be carefully controlled to prevent side reactions, particularly those involving the carboxylic acid groups .

Challenges in Synthesis

The synthesis of Fmoc-asp-OH--15N presents several challenges. One significant issue is the potential formation of aspartimide derivatives during the synthesis. Aspartimide formation occurs through cyclization involving the side chain carboxyl group and the amide nitrogen, which can lead to racemization and side product formation. Various strategies have been developed to minimize this unwanted reaction pathway .

Another challenge is the potential for oligomerization during Fmoc protection. To prevent this, an intermediate silylation with chlorotrimethylsilane has been proposed to protect the carboxylic acid and prevent amino acid oligomerization during the Fmoc protection step .

Applications in Research

Solid-Phase Peptide Synthesis

Fmoc-asp-OH--15N is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS), which has become the method of choice for peptide synthesis due to its mild reaction conditions and high efficiency. The Fmoc protecting group can be selectively removed using basic conditions (typically piperidine in DMF), allowing for sequential addition of amino acids to build the peptide chain .

The incorporation of 15N-labeled aspartic acid into peptides and proteins enables researchers to track specific residues during structural and functional studies. The isotopic label provides a distinctive spectroscopic signature that can be detected and analyzed using advanced analytical techniques .

NMR Spectroscopy Applications

One of the most significant applications of Fmoc-asp-OH--15N is in nuclear magnetic resonance (NMR) spectroscopy. The 15N isotope has a nuclear spin of ½, making it NMR-active, unlike the more abundant 14N isotope. This property enables researchers to track the nitrogen atom in complex biomolecules and study protein dynamics, folding, and interactions with other molecules.

The incorporation of 15N-labeled aspartic acid into peptides and proteins allows for detailed studies of local conformational changes, hydrogen bonding networks, and protein-ligand interactions. These studies provide valuable insights into the structure-function relationships of proteins and enzymes .

Mass Spectrometry Studies

Fmoc-asp-OH--15N is also valuable for mass spectrometry-based proteomics studies. The mass shift introduced by the 15N isotope (1 Da heavier than 14N) provides a distinctive signature that can be used to track specific peptides or fragments in complex mixtures. This approach is particularly useful for quantitative proteomics, where isotopically labeled peptides serve as internal standards for accurate quantification .

The mass shift property is listed as "M+1" in the compound's characteristics, indicating the increase in mass due to the 15N isotope compared to the natural abundance isotope distribution .

Comparison with Related Compounds

Comparison with Fmoc-Asp(OtBu)-OH and Isotopically Labeled Variants

Fmoc-Asp(OtBu)-OH is another important derivative of aspartic acid used in peptide synthesis. This compound features a tert-butyl protecting group on the side chain carboxylic acid, which provides selective protection during peptide synthesis. The CAS number for Fmoc-Asp(OtBu)-OH is 71989-14-5, and its molecular weight is 411.45 g/mol .

There are also isotopically labeled variants of Fmoc-Asp(OtBu)-OH, including:

  • Fmoc-Asp(OtBu)-OH-15N (CAS: 1217457-38-9), which contains only the 15N isotope .

  • Fmoc-Asp(OtBu)-OH (U-13C4, 15N) (CAS: 1217468-27-3), which contains both 13C isotopes in the carbon backbone and 15N in the nitrogen position .

These isotopically labeled variants provide additional options for researchers depending on their specific analytical requirements and experimental designs .

The Aspartimide Problem in Peptide Synthesis

Challenges with Aspartic Acid in Peptide Synthesis

One significant challenge associated with using aspartic acid derivatives in peptide synthesis is the formation of aspartimide by-products. This side reaction involves the cyclization of the aspartic acid residue, leading to the formation of an aspartimide intermediate that can undergo further reactions, resulting in racemization and unwanted side products .

The aspartimide problem is particularly pronounced when aspartic acid is followed by glycine in the peptide sequence, as demonstrated in studies using the model hexapeptide H-VKDGYI-OH. The formation of aspartimide can lead to significant reductions in the yield and purity of the desired peptide .

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation during peptide synthesis using aspartic acid derivatives such as Fmoc-asp-OH--15N. These include:

  • Use of specialized protecting groups for the side chain carboxylic acid, such as 3-methylpent-3-yl (Mpe), which has shown significant improvements compared to the standard tert-butyl (tBu) protection .

  • Incorporation of backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) protection for the amino acid preceding aspartic acid, which has been shown to completely suppress aspartimide formation in some cases .

  • Addition of acidic modifiers to the reaction mixture, which can reduce the problem of aspartimide formation in Fmoc solid-phase peptide synthesis .

The following table summarizes the effectiveness of different protecting groups in reducing aspartimide formation:

Asp(OR) RAspartimide per cycle for X = Asn (%)d-Asp for X = Asn (%)Aspartimide per cycle for X = Arg (%)d-Asp for X = Arg (%)
tBu1.659.11.2425.1
Mpe0.494.20.411.0
Epe0.192.20.133.1
Bno0.060.90.061.4

This data highlights the significant improvements that can be achieved by selecting appropriate protecting groups for aspartic acid in peptide synthesis .

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